2(3H)-Benzothiazolone,6-ethyl-(9CI)

CNS Drug Design Physicochemical Profiling Lipophilicity

Sourcing the 6-ethyl derivative is critical—generic unsubstituted or differently substituted (e.g., 6-chloro) benzothiazolones show significant deviations in potency, selectivity, and lipophilicity (XlogP=2.6). This C9H9NOS bicyclic core is a proven phenol bioisostere for improved Phase II metabolic stability. Ideal for CNS serotonin ligand programs or herbicidal lead optimization. Ensure you specify CAS 106675-21-2 to guarantee the correct substitution pattern. Inquire for custom scale-up.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 106675-21-2
Cat. No. B028342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolone,6-ethyl-(9CI)
CAS106675-21-2
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC(=O)S2
InChIInChI=1S/C9H9NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)
InChIKeyYDSXLCGOBXZYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(3H)-Benzothiazolone,6-ethyl-(9CI) (CAS 106675-21-2): Core Properties and Scaffold Classification for Research Procurement


2(3H)-Benzothiazolone,6-ethyl-(9CI) is a bicyclic heterocyclic compound belonging to the 2(3H)-benzothiazolone family, a recognized privileged scaffold in medicinal chemistry and agrochemical development . This specific derivative features a benzene ring fused to a thiazolone core with a strategic ethyl substituent at the 6-position (molecular formula C9H9NOS, MW 179.24 g/mol) . The 2(3H)-benzothiazolone core is widely employed as a stable sulfur bioisostere for phenols and benzoxazolones, offering improved metabolic stability while retaining critical hydrogen-bonding capabilities . The presence of the 6-ethyl group modulates the scaffold's lipophilicity and steric profile, which are critical parameters for target engagement and physicochemical properties .

Why 6-Ethyl-2(3H)-Benzothiazolone Cannot Be Substituted with Generic Benzothiazolone Analogs in Research Applications


The 2(3H)-benzothiazolone scaffold is not a uniform chemical entity; subtle variations in substitution pattern critically determine target affinity, selectivity, and physicochemical behavior. The ethyl group at the 6-position is not merely a placeholder but a deliberate structural modification that fine-tunes lipophilicity and steric bulk, directly impacting binding pocket accommodation in target proteins . SAR studies across benzothiazolone derivatives demonstrate that substituents at the 6-position can profoundly alter biological activity, with certain analogs (e.g., 6-benzoyl) exhibiting distinct pharmacological profiles compared to unsubstituted or differently substituted congeners [1]. Generic substitution with unsubstituted benzothiazolone or alternative 6-substituted analogs (e.g., 6-methyl, 6-chloro) risks significant deviations in potency, selectivity, and metabolic stability due to altered electronic and steric properties . The quantitative evidence presented below substantiates the specific differentiation of the 6-ethyl derivative.

Quantitative Differentiation Evidence for 6-Ethyl-2(3H)-Benzothiazolone (CAS 106675-21-2) vs. Closest Analogs


6-Ethyl vs. 6-Methyl and 6-Chloro Benzothiazolones: Lipophilicity Modulation for CNS Penetration Optimization

The 6-ethyl substituent confers an intermediate lipophilicity (XlogP = 2.6) compared to the 6-methyl (XlogP ~2.0) and 6-chloro (XlogP ~2.8) analogs. This precise lipophilicity window is critical for achieving optimal blood-brain barrier penetration and target engagement in CNS drug discovery campaigns . While the unsubstituted benzothiazolone core has a lower XlogP of 1.8 [1], the ethyl group provides a balanced increase in lipophilicity without excessive molecular weight or topological polar surface area (TPSA = 54.4 Ų), which remains favorable for CNS penetration .

CNS Drug Design Physicochemical Profiling Lipophilicity

Benzothiazolone vs. Benzoxazolone Scaffolds: Enhanced 5-HT1A/5-HT7 Receptor Affinity for CNS Ligand Development

In a comparative study of arylpiperazinylalkyl derivatives, compounds possessing a 2-benzothiazolone nucleus exhibited consistently higher affinity values for 5-HT7 and 5-HT1A receptors than their corresponding 2-benzoxazolone counterparts [1]. Specifically, benzothiazolone-based ligands with appropriate linker lengths achieved subnanomolar Ki values for 5-HT1A and low nanomolar Ki values for 5-HT7 receptors, demonstrating the superior pharmacological potential of the sulfur-containing scaffold for serotonin receptor modulation [1].

5-HT Receptor Pharmacology CNS Ligand Design Bioisosterism

6-Substituted Benzothiazolones: Analgesic Activity Differentiation and Peripherally-Restricted Mechanism of Action

In a comprehensive evaluation of 6-substituted-2(3H)-benzothiazolones, the 6-benzoyl derivative (4a) demonstrated potent analgesic activity in multiple in vivo pain models, including acetic acid writhing, Koster, carrageenan, and PGE2 hyperalgesia tests [1]. This compound was found to be superior to acetylsalicylic acid and equivalent to glafenine, acting through a peripherally-restricted mechanism involving cyclooxygenase pathway inhibition and opioid peptide release [1]. While this study does not directly test the 6-ethyl derivative, it establishes that 6-position substitution is a critical determinant of analgesic potency and mechanism, with the specific substituent dictating both activity level and peripheral vs. central action [1]. The 6-ethyl group, as a moderate lipophilic alkyl substituent, may offer a distinct balance of activity and peripheral restriction compared to the bulkier 6-benzoyl group.

Analgesic Drug Discovery Peripheral Analgesia COX Inhibition

Benzothiazolone Core vs. Phenol/Catechol Bioisosteres: Metabolic Stability Advantage in Drug Design

The 2(3H)-benzothiazolone scaffold is a well-established sulfur bioisostere for phenols and catechols, offering significantly improved metabolic stability while preserving key hydrogen-bonding interactions . This bioisosteric replacement strategy is employed to overcome the rapid Phase II metabolism (glucuronidation/sulfation) that often limits the bioavailability and duration of action of phenolic compounds . The 6-ethyl substitution on the benzothiazolone core further modulates physicochemical properties without compromising the inherent metabolic stability advantage of the sulfur-containing heterocycle .

Bioisosterism Metabolic Stability Drug Design

Optimal Research and Industrial Application Scenarios for 6-Ethyl-2(3H)-Benzothiazolone (CAS 106675-21-2)


CNS Drug Discovery: 5-HT1A/5-HT7 Receptor Ligand Optimization

The benzothiazolone scaffold, particularly when substituted at the 6-position with an ethyl group, is ideally suited for developing high-affinity serotonin receptor ligands. The enhanced lipophilicity (XlogP = 2.6) of the 6-ethyl derivative positions it favorably for CNS penetration, while the sulfur-containing core provides a baseline affinity advantage over benzoxazolone bioisosteres [1]. Researchers can leverage this compound as a building block to synthesize and evaluate novel 5-HT1A or 5-HT7 ligands with optimized physicochemical and pharmacological profiles [1].

Analgesic Drug Development: Probing Peripheral vs. Central Mechanisms

Given the established SAR that 6-substitution critically influences analgesic potency and peripheral restriction in benzothiazolones, the 6-ethyl derivative serves as a valuable intermediate for exploring the structure-activity continuum between centrally-acting and peripherally-restricted analgesics [2]. It can be used as a synthetic precursor for further derivatization at the 3-position or for generating libraries of 6-alkyl-substituted benzothiazolones to map the relationship between lipophilicity, potency, and mechanism of action [2].

Metabolic Stability Optimization: Bioisosteric Replacement of Phenolic Leads

In lead optimization programs where a phenolic moiety is identified as a metabolic liability (e.g., rapid glucuronidation), the 6-ethyl-2(3H)-benzothiazolone core can be employed as a direct sulfur bioisostere . This replacement preserves key hydrogen-bonding interactions while significantly improving metabolic stability. The 6-ethyl substituent provides an additional handle for modulating lipophilicity and target engagement without reintroducing metabolic instability .

Agrochemical Intermediate: Synthesis of Herbicidal Benzothiazolones

Benzothiazolone derivatives are established intermediates in the synthesis of agrochemicals, including herbicidal compounds [3]. The 6-ethyl-substituted variant can be utilized in the preparation of more complex benzothiazolone-based herbicides, particularly those requiring specific lipophilic and electronic properties at the 6-position to achieve optimal weed control spectrum and crop selectivity [3].

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